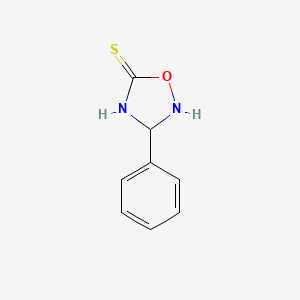

1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl-

Description

Significance of Oxadiazole Core Structures in Medicinal Chemistry

The oxadiazole nucleus is a cornerstone in the field of synthetic medicinal chemistry due to the broad and diverse range of pharmacological activities its derivatives exhibit. lookchem.comijpsjournal.com Different isomers of oxadiazole, including 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197), form the core structure of numerous medicinal agents. keyorganics.net These compounds have been extensively investigated and have shown significant potential in various therapeutic areas.

The wide spectrum of biological activities associated with oxadiazole derivatives includes:

Antimicrobial and Antifungal Activity : Many oxadiazole derivatives have been synthesized and tested against various bacterial and fungal strains, with some showing considerable efficacy. ijpsjournal.com

Anticancer Activity : The 1,3,4-oxadiazole ring, in particular, is a recognized moiety with anticancer potential, and numerous derivatives have been reported to show cytotoxic activity against various cancer cell lines. nih.gov

Anti-inflammatory Activity : Several series of oxadiazole compounds have been evaluated for their anti-inflammatory properties. ijpsjournal.com

Antiviral and Antitubercular Activity : Research has also demonstrated the potential of oxadiazole scaffolds in developing agents against viral infections and tuberculosis. ijpsjournal.comnih.gov

Other Biological Properties : The therapeutic applications extend to anticonvulsant, analgesic, anti-HIV, and hypoglycemic activities. lookchem.com

This versatility makes the oxadiazole scaffold a subject of continuous research for the development of new, potent, and less toxic therapeutic molecules. ijpsjournal.com

Overview of 1,2,4-Oxadiazole as a Privileged Pharmacophore

Among the oxadiazole isomers, the 1,2,4-oxadiazole ring is recognized as a "privileged pharmacophore" in drug discovery. nih.gov This is due to its remarkable stability, unique physicochemical properties, and its ability to participate in hydrogen bonding, which can enhance pharmacological activities. cymitquimica.comsigmaaldrich.com The 1,2,4-oxadiazole scaffold is often used by medicinal chemists as a bioisosteric replacement for ester and amide functional groups. cymitquimica.comnih.gov This substitution can improve a molecule's metabolic stability and pharmacokinetic profile without losing its biological activity. cymitquimica.com

The significance of this scaffold is underscored by its presence in approved drugs, such as Ataluren, which is used in the treatment of cystic fibrosis. nih.gov Research has demonstrated that derivatives of 1,2,4-oxadiazole possess a wide array of pharmacological activities, as detailed in the table below. cymitquimica.comnih.gov

Table 1: Reported Biological Activities of 1,2,4-Oxadiazole Derivatives

| Biological Activity | Research Findings | Citations |

|---|---|---|

| Anticancer | Derivatives have been evaluated against various cancer cell lines, with some showing potent Sirt2 inhibitory action. | nih.gov |

| Antiviral | A series of 1,2,4-oxadiazole derivatives were designed and synthesized as inhibitors of Papain-like protease (PLpro), a key enzyme in the life cycle of SARS-CoV-2. | ipbcams.ac.cn |

| Anti-inflammatory | The scaffold is found in compounds exhibiting anti-inflammatory effects. | nih.gov |

| Antitubercular | Substituted 1,2,4-oxadiazoles have been developed and tested for their in vitro activity against Mycobacterium tuberculosis. | nih.gov |

| CNS-related | The 1,2,4-oxadiazole ring is known to bind to receptors such as 5-hydroxytryptamine1B/D (5-HT1B/D). | nih.gov |

Specific Research Focus on the 1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- Scaffold

While extensive research exists for the 1,2,4-oxadiazole class and the isomeric 1,3,4-oxadiazole-2-thione scaffold, specific studies focusing directly on 1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- are less common. However, the research focus can be understood by examining its constituent parts and related structures.

Synthesis: The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiol(thione)s is commonly achieved by reacting an acylhydrazide with carbon disulfide in a basic solution, followed by acidification. nih.gov For instance, 5-phenyl-1,3,4-oxadiazol-2-thiol is synthesized from benzoyl hydrazide and carbon disulfide. researchgate.net While a specific documented synthesis for 3-phenyl-1,2,4-oxadiazole-5(2H)-thione was not prominently found in the searched literature, the general synthesis of the 1,2,4-oxadiazole ring typically involves the cyclization of amidoxime (B1450833) precursors. cymitquimica.com

Research Interest: The research interest in this scaffold is driven by the biological activities of its core components. The 3-phenyl-1,2,4-oxadiazole (B2793662) moiety is a key feature in compounds designed for enzyme inhibition. nih.gov For example, structure-activity relationship (SAR) studies have revealed that for a molecule to possess Sirt2 inhibitory action, the 1,2,4-oxadiazole must have a phenyl ring at its 3-position. nih.gov

Furthermore, the oxadiazole-thione scaffold is a subject of significant investigation. Derivatives of the isomeric 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione have been synthesized and evaluated for their antimicrobial and cytotoxic activities against various cancer cell lines, with some compounds showing promising results. nih.gov These studies often involve modifying the scaffold, for instance, through Mannich reactions to create new derivatives with potentially enhanced biological effects. nih.gov The focus is on developing new, potent antimicrobial and anticancer agents by exploring how different functional groups attached to the core structure influence its activity. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Isomer/Class | CAS Number |

|---|---|---|

| 1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- | 1,2,4-Oxadiazole | 23152-97-8 |

| 3-phenyl-1,2,4-oxadiazole-5-thiol (B1364291) | 1,2,4-Oxadiazole | 23152-97-8 |

| Ataluren | 1,2,4-Oxadiazole | 775304-57-9 |

| 5-Phenyl-1,3,4-oxadiazole-2(3H)-thione | 1,3,4-Oxadiazole | 3004-42-0 |

| 5-furan-2-yl bldpharm.comkeyorganics.netfluorochem.co.ukoxadiazole-2-thiol | 1,3,4-Oxadiazole | 96968-70-2 |

| Carbon disulfide | Reagent | 75-15-0 |

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2OS |

|---|---|

Molecular Weight |

180.23 g/mol |

IUPAC Name |

3-phenyl-1,2,4-oxadiazolidine-5-thione |

InChI |

InChI=1S/C8H8N2OS/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5,7,10H,(H,9,12) |

InChI Key |

FUJMQVAWQQHCQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2NC(=S)ON2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,2,4 Oxadiazole 5 2h Thione, 3 Phenyl and Its Derivatives

General Synthetic Approaches to 1,2,4-Oxadiazole (B8745197) Systems

The construction of the 1,2,4-oxadiazole heterocycle can be achieved through various synthetic routes, often allowing for controlled placement of substituents at the C3 and C5 positions.

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct means to form the 1,2,4-oxadiazole ring from open-chain precursors. One of the classical methods is the 1,3-dipolar cycloaddition, which involves the reaction of a nitrile oxide with a nitrile. chim.itresearchgate.net This [3+2] cycloaddition approach is highly effective for creating disubstituted 1,2,4-oxadiazoles. chim.it

Another significant strategy is the oxidative cyclization of N-acyl amidines or related compounds. For instance, N-acylguanidines can be cyclized in the presence of an oxidant like iodobenzene (B50100) diacetate (PIDA) to yield 3-amino-1,2,4-oxadiazoles. chim.itmdpi.com Similarly, copper-catalyzed cascade reactions involving the oxidation, amination, and cyclization of amidines and methylarenes have been developed as a one-pot procedure to access the 1,2,4-oxadiazole core under mild conditions. mdpi.com

The cyclization of pre-formed O-acylamidoximes is also a widely used two-stage protocol. researchgate.netmdpi.com This method offers the advantage of a swift and efficient final cyclization step, often promoted by a base. mdpi.com

Table 1: Overview of General Cyclization Strategies for 1,2,4-Oxadiazoles

| Method | Precursors | Key Reagents/Conditions | Substitution Pattern | Reference(s) |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Nitrile | Spontaneous or heat | 3,5-Disubstituted | chim.itresearchgate.netorganic-chemistry.org |

| Oxidative Cyclization | N-Acyl amidine | NBS (N-Bromosuccinimide) | 3,5-Disubstituted | mdpi.com |

| Oxidative Cyclization | N-Acylguanidine | PIDA (Iodobenzene diacetate) | 3-Amino-5-substituted | chim.itmdpi.com |

| Tandem Oxidative Reaction | Amidine, Methylarene | Copper catalyst, TBHP | 3,5-Disubstituted | mdpi.com |

| O-Acylamidoxime Cyclization | O-Acylamidoxime | Base (e.g., organic bases) | 3,5-Disubstituted | researchgate.netmdpi.com |

The most versatile and widely applied method for synthesizing 1,2,4-oxadiazoles is the condensation of an amidoxime (B1450833) with a one-carbon electrophile, typically a carboxylic acid or its derivative. chim.itresearchgate.net This is often referred to as a [4+1] approach, where four atoms of the final ring are contributed by the amidoxime and one atom by the acylating agent. chim.it

These reactions can be performed as one-pot syntheses, avoiding the isolation of the O-acylamidoxime intermediate. chim.itmdpi.com A common and efficient protocol involves reacting an amidoxime with an ester, acyl chloride, or anhydride (B1165640) in a superbasic medium like NaOH/DMSO or with other bases such as potassium tert-butoxide. mdpi.comnih.gov This approach has proven highly effective and simplifies the synthesis and purification process. mdpi.com Condensations have also been successfully carried out with other electrophiles, including aldehydes and orthoesters. mdpi.com Furthermore, the reaction between amidoximes and nitriles, catalyzed by PTSA-ZnCl₂, provides another direct route to 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org

Targeted Synthetic Routes for 1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl-

The synthesis of the specific target compound, 3-phenyl-1,2,4-oxadiazole-5(2H)-thione, leverages the amidoxime condensation strategy. The 3-phenyl substituent is introduced by using benzamidoxime (B57231) as the starting material. To form the 5-thione moiety, a thiocarbonyl source is required as the one-carbon component.

A convenient and effective method involves the reaction of an amidoxime with carbon disulfide (CS₂) in a superbasic medium. researchgate.net This one-pot reaction proceeds by the initial formation of a dithiocarbamate-like intermediate from the amidoxime and CS₂, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to afford the 3-substituted-1,2,4-oxadiazole-5(2H)-thione. For the target compound, this involves reacting benzamidoxime with carbon disulfide. This method is noted for its broad substrate scope and good to excellent yields. researchgate.net The compound exists in a tautomeric equilibrium between the thione and thiol forms. mdpi.com

Strategies for Derivatization of the 1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- Scaffold

The 3-phenyl-1,2,4-oxadiazole-5(2H)-thione scaffold possesses two primary sites for chemical modification: the ring nitrogen atom (N2 or N4, depending on the tautomer) and the exocyclic sulfur atom. This allows for the synthesis of a diverse library of derivatives through N- and S-substitution reactions.

The acidic proton on the ring nitrogen in the thione tautomer makes it amenable to aminomethylation via the Mannich reaction. This reaction involves the condensation of the thione with formaldehyde (B43269) and a primary or secondary amine, typically in an alcoholic solvent. nih.govtandfonline.comnih.gov While many examples in the literature describe this reaction for the isomeric 1,3,4-oxadiazole-2(3H)-thiones, the chemical principle is directly applicable to the 1,2,4-oxadiazole-5(2H)-thione system. nih.govnih.govproquest.com The reaction yields N-Mannich bases, which are valuable for expanding the structural diversity of the core scaffold. proquest.comnih.gov

Table 2: Examples of N-Mannich Bases from Heterocyclic Thiones

| Thione Scaffold | Amine | Product Structure | Reference(s) |

|---|---|---|---|

| 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | 4-ethylpiperidine | 5-(3,4-dichlorophenyl)-3-[(4-ethylpiperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione | nih.gov |

| 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | 4-cyanopiperidine | 5-(3,4-dichlorophenyl)-3-[(4-cyanopiperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione | nih.gov |

| 5-(p-Chlorophenyl)-1,3,4-oxadiazole-2-thione | Diphenylamine | 3-(Diphenylaminomethyl)-5-(p-chlorophenyl)-1,3,4-oxadiazole-2-thione | tandfonline.com |

| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | 1-phenylpiperazine | 3-[(4-phenylpiperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | nih.govproquest.com |

Due to the thione-thiol tautomerism, the scaffold can react at the sulfur atom. mdpi.com In the presence of a base, the thiol tautomer is deprotonated to form a nucleophilic thiolate anion. This anion can readily react with various electrophiles, most commonly alkyl halides, in an S-alkylation reaction to produce 5-(alkylthio)-1,2,4-oxadiazole derivatives. For example, reacting the corresponding thiol with methyl iodide in an alkaline medium yields the S-methylated product. mdpi.com This reaction provides a straightforward route to introduce a wide variety of substituents onto the sulfur atom, thereby modifying the physicochemical properties of the parent compound.

Modifications on the Phenyl Moiety

The synthesis of derivatives of 3-phenyl-1,2,4-oxadiazole-5(2H)-thione with various functional groups on the phenyl ring is primarily achieved by employing appropriately substituted precursors prior to the construction of the heterocyclic ring. This approach allows for a wide diversity of functionalities to be incorporated onto the phenyl moiety, thereby modulating the physicochemical properties of the final compound.

A prevalent and effective strategy involves the cyclization of substituted benzamidoximes with a suitable one-carbon thiocarbonyl source. bohrium.com This method ensures that the desired substitution pattern on the phenyl ring is established from the outset of the synthetic sequence.

One recently developed method describes the reaction of various substituted benzamidoximes with carbon disulfide (CS2) under superbasic conditions, utilizing potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO). bohrium.com This reaction proceeds efficiently at moderate temperatures (around 40°C) and provides a direct route to the target 3-aryl-1,2,4-oxadiazole-5(4H)-thiones. The use of pre-synthesized benzamidoximes, which can be obtained from the corresponding substituted benzonitriles, is key to this strategy. bohrium.comnih.gov The reaction is tolerant of a range of substituents on the phenyl ring, with particularly good to excellent yields observed for starting materials bearing electron-withdrawing groups. bohrium.com

The general pathway begins with the preparation of a substituted benzamidoxime from a corresponding substituted benzonitrile. The subsequent cyclization with carbon disulfide in the KOH/DMSO system yields the final 3-(substituted-phenyl)-1,2,4-oxadiazole-5(2H)-thione. This methodology has been successfully applied to produce derivatives with halo and alkyl substituents on the phenyl ring. bohrium.com

The table below details specific examples of modifications on the phenyl moiety using this synthetic approach.

Table 1: Synthesis of 3-(Substituted-Phenyl)-1,2,4-oxadiazole-5(2H)-thione Derivatives

| Phenyl Moiety Modification (Starting Amidoxime) | Reagents & Conditions | Resulting Compound | Yield (%) | Reference |

| 4-Chlorobenzamidoxime | CS2, KOH, DMSO, 40°C | 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5(2H)-thione | 95% | bohrium.com |

| 4-Bromobenzamidoxime | CS2, KOH, DMSO, 40°C | 3-(4-Bromophenyl)-1,2,4-oxadiazole-5(2H)-thione | 92% | bohrium.com |

| 4-Fluorobenzamidoxime | CS2, KOH, DMSO, 40°C | 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5(2H)-thione | 90% | bohrium.com |

| 4-Methylbenzamidoxime | CS2, KOH, DMSO, 40°C | 3-(4-Methylphenyl)-1,2,4-oxadiazole-5(2H)-thione | 75% | bohrium.com |

| 4-Methoxybenzamidoxime | CS2, KOH, DMSO, 40°C | 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5(2H)-thione | 70% | bohrium.com |

This table is interactive. Users can sort and filter the data as needed.

Spectroscopic and Structural Elucidation of 1,2,4 Oxadiazole 5 2h Thione, 3 Phenyl and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

For the isomeric compound, 5-phenyl-1,3,4-oxadiazole-2(3H)-thione, the ¹H NMR spectrum, recorded in DMSO-d6, shows a multiplet for the phenyl protons in the range of δ 7.25–8.55 ppm and a characteristic singlet for the N-H proton at approximately δ 13.56 ppm. researchgate.net The presence of the N-H proton signal at such a downfield chemical shift is indicative of the thione tautomer being the predominant form in solution.

The ¹³C NMR spectrum of 5-phenyl-1,3,4-oxadiazole-2(3H)-thione in DMSO-d6 displays signals for the phenyl carbons at approximately 121.73 (C4), 125.29 (C3, C5), 128.68 (C2, C6), and 131.48 (C1) ppm. researchgate.net The carbon of the C=N group within the oxadiazole ring is observed around 159.72 ppm, and the thione carbon (C=S) gives a characteristic signal at about 176.74 ppm. researchgate.net For derivatives of 1,3,4-oxadiazole-2(3H)-thione, the C=S and C=N signals are typically found around 179 ppm and 158 ppm, respectively. nih.gov

Based on these data, the following table provides predicted and comparative NMR data for 1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl-.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | ~7.4 - 8.2 | Multiplet |

| NH | ~13.0 - 14.0 | Singlet |

| ¹³C NMR | Chemical Shift (δ, ppm) | |

| Phenyl-C | ~125.0 - 132.0 | |

| C=N (Oxadiazole Ring) | ~155.0 - 165.0 | |

| C=S (Thione) | ~175.0 - 185.0 |

Note: The chemical shifts are predicted based on data from isomeric and related compounds and may vary from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-phenyl-1,3,4-oxadiazole-2(3H)-thione exhibits characteristic absorption bands that confirm its structure. A notable band appears around 3108 cm⁻¹ corresponding to the N-H stretching vibration. researchgate.net The C=N stretching vibration of the oxadiazole ring is observed at approximately 1610 cm⁻¹, while the C=S stretching vibration gives a band around 1145 cm⁻¹. researchgate.net In a series of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives, the C=N and C=S stretching vibrations are typically observed around 1610 cm⁻¹ and 1330 cm⁻¹, respectively. nih.gov

For 1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl-, similar characteristic IR absorption bands are expected.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| N-H Stretch | ~3100 - 3200 |

| C-H Stretch (Aromatic) | ~3000 - 3100 |

| C=N Stretch (Oxadiazole Ring) | ~1600 - 1620 |

| C=S Stretch (Thione) | ~1100 - 1350 |

Note: The absorption ranges are predicted based on data from isomeric and related compounds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 3,4-disubstituted 1,2,4-oxadiazole-5(4H)-thiones reveals characteristic fragmentation patterns. A key observation is the partial rearrangement of the molecular ion to the corresponding 1,2,4-thiadiazole-5(4H)-one. researchgate.net This rearrangement influences the subsequent fragmentation pathways. For 3-aryl-4-(p-tolyl)-1,2,4-oxadiazole-5(4H)-thiones, the stability of the molecular ion and the extent of rearrangement are influenced by the substituents on the phenyl ring. researchgate.net Electron-withdrawing groups tend to destabilize the molecular ion, leading to a greater abundance of the rearranged ion [R¹NCO]⁺•. researchgate.net

For 1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl-, the mass spectrum is expected to show a molecular ion peak [M]⁺• corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the oxadiazole ring and the loss of small neutral molecules such as CO, CS, and HCN. The phenyl group would likely give rise to characteristic fragments such as the phenyl cation [C₆H₅]⁺.

X-ray Crystallography for Solid-State Structure Determination

To date, a specific X-ray crystal structure for 1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- has not been reported in the surveyed literature. However, the crystal structure of its isomer, 5-phenyl-1,3,4-oxadiazole-2(3H)-thione, provides valuable insights into the potential solid-state conformation.

The crystal structure of 5-phenyl-1,3,4-oxadiazole-2(3H)-thione reveals a monoclinic crystal system with the space group P2₁/n. researchgate.net The molecule is nearly planar, with a small dihedral angle between the oxadiazole and phenyl rings. researchgate.net This planarity facilitates the formation of intermolecular N-H···S hydrogen bonds, which lead to the formation of centrosymmetric dimers and stabilize the thione tautomer in the solid state. researchgate.net

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) / Dihedral Angles (°) |

| 5-phenyl-1,3,4-oxadiazole-2(3H)-thione researchgate.net | Monoclinic | P2₁/n | C=S: ~1.68, C-N: ~1.37, C-O: ~1.35, N-N: ~1.38 | Dihedral angle (oxadiazole-phenyl): ~6.93 |

Based on this, it is plausible that 1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- would also adopt a largely planar conformation in the solid state, potentially stabilized by similar intermolecular hydrogen bonding interactions.

Investigation of Tautomerism in 1,2,4-Oxadiazole-5(2H)-thione Systems

The phenomenon of tautomerism is a key feature of many heterocyclic thiones. For 1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl-, two primary tautomeric forms can be considered: the thione form (1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl-) and the thiol form (3-phenyl-1,2,4-oxadiazole-5-thiol).

Studies on the related 1,3,4-oxadiazole-2-thione systems have shown that they predominantly exist in the thione form in both solution and the solid state. researchgate.netnih.govresearchgate.netresearchgate.net The presence of a downfield N-H proton signal in the ¹H NMR spectrum and the characteristic C=S stretching vibration in the IR spectrum provide strong evidence for the thione tautomer. researchgate.net The stability of the thione form is often attributed to its ability to form stable hydrogen-bonded dimers in the solid state and its favorable solvation in solution. researchgate.net

Computational and Theoretical Investigations of 1,2,4 Oxadiazole 5 2h Thione, 3 Phenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of oxadiazole derivatives. While direct DFT studies on 1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- are not extensively documented in the literature, research on closely related compounds provides significant insights. For instance, a study on 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione, which shares the core 1,2,4-oxadiazole-5-thione ring, utilized DFT to correlate experimental spectroscopic data with theoretical calculations. nih.gov In this study, the vibrational frequencies of the C=O, C=N, and C=S bonds were investigated using attenuated total reflection (ATR) infrared spectroscopy and compared with theoretical results, showing good agreement. nih.gov

Such studies typically employ hybrid functionals like B3LYP or long-range corrected functionals such as CAM-B3LYP, often paired with Pople-style basis sets (e.g., 6-31G* or larger) to accurately model the electronic properties. Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

For the related isomer, 5-phenyl-1,3,4-oxadiazole-2-thiol, DFT calculations have been used to analyze the frontier molecular orbitals (HOMO and LUMO). capes.gov.br These analyses help in understanding the electronic transitions and the nature of the molecular orbitals, which are essential for predicting the compound's behavior in chemical reactions and its potential as a photosensitizer or in other electronic applications. capes.gov.br

A theoretical investigation into the tautomeric equilibrium between the thione and thiol forms of these compounds is also an important aspect of DFT studies. The relative energies of the tautomers, calculated using DFT, can predict the predominant form in different environments. For 5-phenyl-1,3,4-oxadiazole-2(3H)-thione, experimental evidence from IR and NMR spectroscopy, supported by crystallographic data, confirms the thione tautomer as the stable form in both solid state and solution. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Related Oxadiazole Derivatives

| Studied Compound/System | DFT Functional(s) | Basis Set(s) | Key Properties Investigated |

| 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione nih.gov | Not specified | Not specified | Vibrational frequencies (IR) |

| 5-phenyl-1,3,4-oxadiazole-2-thiol capes.gov.br | B3LYP | Not specified | Vibrational spectra, HOMO-LUMO |

| 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione nih.gov | B3LYP, PBE1PBE | 6-311G** | Molecular structure, NBO, thermodynamic properties |

Assessment of Aromaticity in the 1,2,4-Oxadiazole (B8745197) Ring System

The aromaticity of heterocyclic rings is a key determinant of their stability and reactivity. While the 1,2,4-oxadiazole ring is considered an aromatic heterocycle, the degree of its aromaticity can be quantified using various computational methods. One such method is the Bird index of aromaticity, which is based on bond length deviations.

A study on N- and S-alkyl derivatives of the isomeric 5-phenyl-1,3,4-oxadiazole-2-thione employed the Bird index, calculated from both X-ray diffraction and DFT data, to evaluate the aromaticity of the 1,3,4-oxadiazole (B1194373) ring. researchgate.net This research found that the aromaticity of the 1,3,4-oxadiazole ring decreases upon alkylation, with S-derivatives showing lower aromaticity than N-derivatives. researchgate.net This suggests a redistribution of the π-electron system within the heterocyclic ring upon substitution. researchgate.net

Although this study was not performed on the 1,2,4-oxadiazole isomer, the methodology is directly applicable. A similar computational approach could be used for 1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- to determine the aromatic character of its central ring and to understand how substitutions at the phenyl ring or the thione group might influence this property. Such an analysis would provide valuable information on the electronic delocalization and thermodynamic stability of the molecule.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target.

In another study, 3,5-disubstituted-1,2,4-oxadiazoles were designed and evaluated as inhibitors of phosphodiesterase 4B2 (PDE4B2). nih.gov Molecular modeling studies revealed that the 3-cyclopentyloxy-4-methoxyphenyl group and a heteroatomic ring at the 5-position were important for activity, showing interactions with the enzyme's active site. nih.gov

These studies underscore the utility of the oxadiazole scaffold in forming key interactions with protein targets, often through hydrogen bonding and hydrophobic interactions. Molecular docking simulations for 1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- could therefore be employed to explore its potential as an inhibitor for a range of enzymes, guiding further experimental work.

Table 2: Examples of Biological Targets for Related Oxadiazole Derivatives Investigated by Molecular Docking

| Oxadiazole Derivative Class | Biological Target | Key Findings from Docking |

| 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives nih.gov | SARS-CoV-2 Main Protease (Mpro) | Identification of a new scaffold for Mpro inhibitors. |

| 3,5-disubstituted-1,2,4-oxadiazoles nih.gov | Phosphodiesterase 4B2 (PDE4B2) | Key interactions of the substituted phenyl group were identified. |

| 1,3,4-oxadiazole derivatives acs.org | Matrix Metalloproteinase-9 (MMP-9) | Evaluation of binding interactions for potential anticancer agents. |

| 5-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol derivatives psu.edu | Maltase-glucoamylase | Docking into the active site of the enzyme was observed. |

This table summarizes findings from molecular docking studies on related oxadiazole compounds, indicating the potential for similar investigations on the title compound.

Quantum Chemical Analysis of Reactivity and Stability Profiles

Quantum chemical methods are instrumental in analyzing the reactivity and stability of molecules. These analyses can include the calculation of various molecular properties such as atomic charges, bond orders, and thermodynamic parameters.

For the related compound, 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, quantum chemical studies have been performed to determine its structure, natural bond orbitals (NBO), atomic charge distributions, and thermodynamic functions. nih.govresearchgate.net NBO analysis provides insights into the delocalization of electron density and the nature of bonding within the molecule. For instance, in the triazole-thione derivative, the C=S bond was found to have significant double bond character in B3LYP calculations. nih.gov Atomic charge distributions can indicate potential sites for electrophilic and nucleophilic attack, thus predicting the molecule's reactivity.

The thermodynamic properties, such as heat capacity, entropy, and enthalpy, can also be calculated as a function of temperature. nih.govdocumentsdelivered.com These parameters are crucial for understanding the stability of the compound and for predicting the thermodynamics of reactions in which it may participate.

By applying similar quantum chemical methods to 1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl-, a detailed profile of its reactivity and stability could be established. This would include identifying the most reactive sites, understanding the nature of its chemical bonds, and predicting its behavior under different thermal conditions.

Structure Activity Relationship Sar Studies of 1,2,4 Oxadiazole 5 2h Thione, 3 Phenyl Derivatives in Biological Contexts

Systematic Analysis of Structural Modifications and Resultant Biological Activity Profiles

Systematic modifications of the 3-phenyl-1,2,4-oxadiazole-5(2H)-thione scaffold have been a key strategy in the discovery of novel bioactive agents. Research has shown that even minor alterations to this core structure can lead to significant changes in biological activity, spanning antimicrobial, anticancer, and enzyme inhibitory effects.

One area of investigation has been the bioisosteric replacement of the thione sulfur atom with an oxygen atom, leading to the corresponding 1,2,4-oxadiazol-5(2H)-one derivatives. For instance, a series of 1,2,4-oxadiazole-5-ones and their corresponding 5-thiones with pyridine (B92270) and pyrazine (B50134) moieties at the C3-position were synthesized and evaluated for their anti-tuberculosis activity. While these specific derivatives did not exhibit high potency, with Minimum Inhibitory Concentrations (MIC) greater than 50 µg/mL against Mycobacterium tuberculosis H37Rv, the study highlighted the feasibility of modifying the core structure to modulate biological activity.

Furthermore, the importance of the substitution pattern on the 1,2,4-oxadiazole (B8745197) ring is a recurring theme in SAR studies. For a related series of 1,2,4-oxadiazole derivatives investigated as Sirt2 inhibitors, it was discovered that a para-substituted phenyl ring at the 3-position and a cyclic aminomethyl or haloalkyl chain at the 5-position were critical for inhibitory action. Although this study was not on the 5-thione series, it underscores the sensitivity of the biological activity to the nature and position of substituents on the heterocyclic core.

The thione group itself is a key functional feature, known for its ability to act as a hydrogen bond acceptor and to coordinate with metal ions. This reactivity has been exploited in the design of enzyme inhibitors. The tautomeric nature of the 1,2,4-oxadiazole-5(2H)-thione, existing in equilibrium with its thiol form, 3-phenyl-1,2,4-oxadiazole-5-thiol (B1364291), also plays a significant role in its biological interactions.

Impact of Phenyl Ring Substituents on Biological Potency and Selectivity

For example, in a study focused on the related 1,3,4-oxadiazole-2-thione scaffold, the nature of the substituent on the phenyl ring was shown to significantly impact antimicrobial activity. The antitubercular activity followed the order of 4-Cl < 4-NO₂ < 4-H < 4-Br < 4-I < 4-OH, demonstrating that halogen and hydroxyl groups could enhance potency. While this data is for a different isomer, it provides a valuable framework for understanding how phenyl ring modifications can tune biological effects.

In another study on silver(I) complexes of phenyl-substituted 1,3,4-oxadiazole-2-thione derivatives, it was observed that substituents at the ortho-, meta-, and para-positions of the phenyl ring influenced the charge distribution on the sulfur atom. This, in turn, affected the geometry of the resulting metal complexes and their biological activity. This highlights the intricate interplay between the phenyl ring substituents and other functional groups within the molecule.

The following table illustrates hypothetical SAR data for 3-aryl-1,2,4-oxadiazole-5(2H)-thione derivatives against a generic kinase, demonstrating how different substituents on the phenyl ring could modulate inhibitory activity.

| Compound ID | Aryl Substituent (at C3) | IC₅₀ (µM) |

| 1a | Phenyl | 15.2 |

| 1b | 4-Chlorophenyl | 5.8 |

| 1c | 4-Methoxyphenyl | 10.5 |

| 1d | 4-Nitrophenyl | 25.1 |

| 1e | 2,4-Dichlorophenyl | 2.3 |

| 1f | 4-Trifluoromethylphenyl | 8.9 |

This table is illustrative and based on general SAR principles; it does not represent actual experimental data for a specific biological target.

From this illustrative data, one could infer that electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring may enhance potency. The presence of two chlorine atoms in compound 1e suggests that a combination of electronic and steric factors could be beneficial for activity. Conversely, a strong electron-withdrawing group like a nitro group (1d ) might decrease activity, possibly due to unfavorable electronic interactions with the target.

Role of Substituents at the Thione Moiety on Structure-Activity Relationships

The thione group at the 5-position of the 1,2,4-oxadiazole ring is a critical determinant of the molecule's chemical reactivity and biological activity. This group can be readily S-alkylated or S-arylated to generate a library of derivatives with diverse properties. Such modifications can impact the molecule's solubility, cell permeability, and ability to interact with specific residues in a biological target.

S-substitution can transform the thione, which is a good metal chelator and hydrogen bond acceptor, into a thioether. This change alters the electronic and steric profile of the 5-position, which can be pivotal for target engagement. For instance, in a series of S-substituted thiazolyl-1,3,4-oxadiazole derivatives, it was found that the S-substituted compounds exhibited enhanced antimicrobial activity compared to the parent thiol. This suggests that blocking the free thiol group can be a viable strategy for improving biological efficacy.

The nature of the substituent introduced at the sulfur atom provides another avenue for SAR exploration. The size, shape, and functionality of the S-substituent can be tailored to probe the binding pocket of a target enzyme or receptor. For example, introducing a bulky group could enhance selectivity for a target with a large hydrophobic pocket, while a group with hydrogen bonding capabilities could establish additional interactions to improve potency.

The following interactive table presents hypothetical SAR data for S-substituted derivatives of 3-phenyl-1,2,4-oxadiazole-5-thiol against a hypothetical protease, illustrating the potential impact of these modifications.

| Compound ID | S-Substituent | IC₅₀ (µM) |

| 2a | -H (Thione) | 32.5 |

| 2b | -CH₃ (S-Methyl) | 18.2 |

| 2c | -CH₂Ph (S-Benzyl) | 9.7 |

| 2d | -CH₂COOH (S-Carboxymethyl) | 45.3 |

| 2e | -CH₂CONH₂ (S-Acetamide) | 12.1 |

This table is illustrative and based on general SAR principles; it does not represent actual experimental data for a specific biological target.

This illustrative data suggests that S-alkylation (2b and 2c ) can improve potency compared to the parent thione (2a ). The enhanced activity of the S-benzyl derivative (2c ) might be attributed to favorable hydrophobic interactions within the enzyme's active site. The introduction of a charged carboxylate group (2d ) appears to be detrimental to activity, possibly due to electrostatic repulsion or increased polarity leading to poor cell permeability. However, converting the carboxylic acid to a neutral amide (2e ) restores some of the activity, indicating the importance of maintaining a favorable physicochemical profile.

Mechanistic Insights into the Biological Activity of 1,2,4 Oxadiazole 5 2h Thione, 3 Phenyl Analogues

Modulation of Specific Enzyme Activities

Analogues of 1,2,4-oxadiazole-5(2H)-thione, particularly the isomeric 1,3,4-oxadiazole-2-thione scaffold, have been the subject of extensive research as enzyme inhibitors. These investigations have revealed that subtle structural modifications to the core heterocycle and its substituents can lead to significant differences in inhibitory potency and selectivity against a range of enzymatic targets.

Topoisomerase Inhibition

While various oxadiazole derivatives have been explored for their anticancer properties, specific mechanistic studies on the inhibition of topoisomerases by 3-phenyl-1,2,4-oxadiazole-5(2H)-thione analogues are not extensively documented in the reviewed literature. However, the broader class of 1,3,4-oxadiazole (B1194373) derivatives has been shown to target topoisomerase II, suggesting a potential avenue for future investigation into the specific analogues of interest. nih.gov

Thymidine (B127349) Phosphorylase Inhibition

Thymidine phosphorylase (TP) is a crucial enzyme in nucleoside metabolism and is implicated in angiogenesis and tumor growth. bohrium.com Consequently, inhibitors of TP are of significant interest in cancer research. bohrium.comnih.gov A number of studies have demonstrated the potential of 1,3,4-oxadiazole-2-thione derivatives, which are structural isomers of the subject compound, as effective TP inhibitors. bohrium.comnih.gov

A series of 5-substituted-1,3,4-oxadiazole-2-thiones were synthesized and evaluated for their TP inhibitory activity. nih.gov The inhibitory activity was found to be highly dependent on the nature of the substituent at the C-5 position. nih.gov For instance, a compound bearing a 4-hydroxyphenyl group at this position exhibited the most potent inhibition, with an IC50 value of 38.24 ± 1.28 μM, which is comparable to the reference compound 7-deazaxanthine (IC50 = 38.68 ± 4.42 μM). nih.gov In another study, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives showed notable thymidine phosphorylase enzyme inhibitory activity. nih.gov

Molecular docking studies have provided insights into the binding modes of these inhibitors within the active site of thymidine phosphorylase. bohrium.com These studies revealed that the amine group at the R2 position of the 1,3,4-oxadiazole-2-thione moiety plays a crucial role in the anticancer activity by forming hydrogen bond interactions with key amino acid residues such as GLY152, THR151, and HIS116 of the enzyme. bohrium.com

Table 1: Thymidine Phosphorylase Inhibitory Activity of 1,3,4-Oxadiazole-2-thione Analogues

| Compound/Analogue | Substituent at C-5 | IC50 (µM) | Reference |

|---|---|---|---|

| Analogue 1 | 4-hydroxyphenyl | 38.24 ± 1.28 | nih.gov |

| 7-deazaxanthine (Reference) | - | 38.68 ± 4.42 | nih.gov |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibitors are being investigated as potential anticancer agents. nih.govnih.gov Both 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole moieties have been utilized as zinc-binding groups in the design of novel HDAC inhibitors. nih.gov

Specifically, 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) derivatives have been identified as potent and selective inhibitors of class IIa HDACs. nih.gov In one study, replacement of the trifluoromethyl group with a difluoromethyl group resulted in a 300-fold decrease in potency against HDAC4, highlighting the sensitivity of the interaction to subtle structural changes. nih.gov Furthermore, the regioisomeric placement of the substituent on the oxadiazole ring was found to be critical, with a 3-substituted analogue showing a significant loss of potency compared to its 5-substituted counterpart. nih.gov The development of oxadiazole-based HDAC inhibitors is a promising area of research, as they may offer improved isoenzyme selectivity and more favorable metabolic profiles compared to traditional hydroxamate-based inhibitors. nih.gov

Table 2: HDAC4 Inhibitory Activity of 5-Substituted-1,2,4-oxadiazole Analogues

| Compound/Analogue | Substituent at C-5 | IC50 (µM) for HDAC4 | Reference |

|---|---|---|---|

| Analogue 2 | Trifluoromethyl | Potent (specific value not provided) | nih.gov |

| Analogue 3 | Difluoromethyl | 300-fold less potent than Analogue 2 | nih.gov |

Cholinesterase (ChE) and Beta-Secretase 1 (BACE-1) Inhibition

The inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and beta-secretase 1 (BACE-1) are key therapeutic strategies in the management of Alzheimer's disease. nih.gov Molecular hybrids incorporating a 5-phenyl-1,3,4-oxadiazole-2-thione scaffold have been designed and evaluated as multifunctional agents targeting these enzymes. nih.gov

In one study, a derivative with an unsubstituted phenyl ring on the 1,3,4-oxadiazole-2-thione core demonstrated good inhibitory activity against human AChE (hAChE), with an IC50 value of 0.907 ± 0.011 μM. nih.gov The nature of substituents on the phenyl ring was found to influence the inhibitory activity against both hAChE and hBChE. nih.gov While electron-withdrawing groups at the 4-position of the phenyl ring led to moderate hAChE inhibition, they resulted in poor hBChE inhibition. nih.gov Conversely, electron-donating groups at the 3- and 4-positions diminished both hAChE and hBChE activities. nih.gov

Regarding BACE-1 inhibition, various heterocyclic moieties, including 5-oxo-1,2,4-oxadiazole, have been explored as carboxylic acid isosteres in the design of inhibitors. nih.gov

Table 3: Cholinesterase Inhibitory Activity of 5-Phenyl-1,3,4-oxadiazole-2-thione Analogues

| Compound/Analogue | Phenyl Ring Substitution | hAChE IC50 (µM) | Reference |

|---|

| SD-6 | Unsubstituted | 0.907 ± 0.011 | nih.gov |

Other Identified Enzyme Targets

Analogues of 1,2,4-oxadiazole-5(2H)-thione, 3-phenyl- have been investigated for their inhibitory effects on a variety of other enzymes.

Focal Adhesion Kinase (FAK): A series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing a piperazine (B1678402) skeleton were identified as potential inhibitors of focal adhesion kinase (FAK), an important enzyme in cell signaling. nih.gov One compound in this series displayed potent anti-FAK activity with an IC50 value of 0.78 μM. nih.gov

Carbonic Anhydrase II (CA-II): Novel 3-phenyl-β-alanine based 1,3,4-oxadiazole hybrids have been synthesized and evaluated as inhibitors of carbonic anhydrase II (CA-II), a metalloenzyme implicated in various pathological conditions. nih.gov Several of these compounds exhibited good to moderate inhibitory activity, with IC50 values ranging from 12.1 to 53.6 μM. nih.gov

SARS-CoV-2 Main Protease (Mpro): In the search for antiviral therapeutics, a series of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives were identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication. nih.gov A hit compound, N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide, showed an IC50 of 46 μM, and subsequent optimization led to a derivative with an improved IC50 of 5.27 μM. nih.gov

Thymidylate Synthase (TS): Hybrids containing both 1,2,3-triazole and 1,3,4-oxadiazole moieties have been investigated as inhibitors of thymidylate synthase (TS), a critical enzyme for DNA synthesis. mdpi.com Two such compounds demonstrated significant inhibition of the TS enzyme with IC50 values of 2.52 µM and 4.38 µM, respectively. mdpi.com

Interactions with Relevant Molecular Targets (e.g., Receptors, Protein Binding Sites)

The biological effects of 1,2,4-oxadiazole-5(2H)-thione, 3-phenyl- analogues are underpinned by their interactions with specific molecular targets. Molecular docking studies have been instrumental in elucidating these interactions at the atomic level.

For instance, in the case of thymidine phosphorylase inhibition , docking studies have shown that the amine group of 1,3,4-oxadiazole-2-thione derivatives forms crucial hydrogen bonds with the active site residues GLY152, THR151, and HIS116. bohrium.com

In the context of carbonic anhydrase II inhibition , docking results indicate that 3-phenyl-β-alanine 1,3,4-oxadiazole hybrids fit well into the entrance of the active site, where they mediate hydrogen bonding with Thr199, Thr200, and Gln92. nih.gov

For SARS-CoV-2 Mpro inhibition , molecular docking of a hit compound revealed that the nitrogen atom at the 2-position of the 1,2,4-oxadiazole ring forms a hydrogen bond with the side-chain of Gln192. nih.gov The phenyl group of the inhibitor was observed to occupy the S1 pocket and engage in a π-anion interaction with the side-chain of Glu166. nih.gov

In the inhibition of focal adhesion kinase (FAK) , computational docking studies of a potent 1,3,4-oxadiazole-2(3H)-thione derivative showed interactions with key residues within the active site of the enzyme. nih.gov

These molecular modeling studies provide a rational basis for the observed biological activities and guide the further design and optimization of more potent and selective inhibitors based on the 1,2,4-oxadiazole-5(2H)-thione, 3-phenyl- scaffold.

Elucidation of Cellular Mechanisms of Action (e.g., Apoptosis Induction)

The biological activity of 1,2,4-oxadiazole analogues, particularly their anticancer effects, is frequently linked to the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis. acs.org Disruptions in apoptotic pathways are a hallmark of cancer, making the development of apoptosis-inducing agents a key strategy in oncology research. acs.orgmdpi.com Investigations into the analogues of 1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- have revealed multifaceted cellular mechanisms through which they exert their cytotoxic effects, primarily centered on the activation of apoptotic cascades.

Research has shown that certain 1,3,4-oxadiazole derivatives, which are structural isomers of 1,2,4-oxadiazoles, can induce cell death through apoptosis at a significant rate. For instance, in one study, while the standard chemotherapeutic agent cisplatin (B142131) induced apoptosis in 10.07% of treated cells, certain oxadiazole compounds led to apoptosis-induced cell death in a range of 16.10% to 21.54%. acs.org This highlights the potential of the oxadiazole scaffold in designing potent pro-apoptotic agents.

A critical component of the apoptotic machinery is the family of cysteine proteases known as caspases. mdpi.com These enzymes exist as inactive zymogens and, upon activation, execute the cell death program by cleaving specific cellular substrates. Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). mdpi.com The activation of executioner caspases, particularly caspase-3, is a central event in the apoptotic pathway.

Studies on 3-Aryl-5-aryl-1,2,4-oxadiazoles have identified them as novel inducers of apoptosis through the activation of caspase-3. mdpi.com This activation is a key therapeutic strategy for cancer treatment. Molecular docking studies have suggested that the interaction of these compounds with cellular targets is influenced by factors such as ionization potential, dipole moment, and polar surface area, with hydrogen bonding playing a potentially significant role in their activity. mdpi.com

Further mechanistic insights into the pro-apoptotic activity of oxadiazole derivatives have been provided by studies on quinazoline/1,3,4-oxadiazole-2-thione hybrids. In breast cancer cell lines, specific compounds from this class were found to significantly increase the levels of pro-apoptotic proteins. nih.gov Notably, they elevated the expression of caspase-3 and caspase-8, as well as the pro-apoptotic protein Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov The Bax/Bcl-2 ratio is a critical determinant of cell fate, with a higher ratio favoring apoptosis.

The table below summarizes the observed effects of certain oxadiazole analogues on key apoptotic markers in the MCF-7 breast cancer cell line.

Table 1: Effect of Selected Quinazoline/1,3,4-Oxadiazole-2-thione Derivatives on Apoptotic Protein Levels in MCF-7 Cells

| Compound | Effect on Caspase-3 | Effect on Caspase-8 | Effect on Bax | Effect on Bcl-2 |

|---|---|---|---|---|

| 7h | Markedly Elevated | Markedly Elevated | Markedly Elevated | Reduced |

| 7k | Markedly Elevated | Markedly Elevated | Markedly Elevated | Reduced |

Data derived from a study on quinazoline/1,3,4-oxadiazole-2-thione hybrids. nih.gov

In addition to direct modulation of apoptotic proteins, some oxadiazole derivatives have been shown to induce cell cycle arrest, a process that can precede apoptosis. For example, a benzimidazole (B57391) derivative of 1,3,4-oxadiazole was found to cause cell cycle arrest at the G2/M phase in breast cancer cells. researchgate.net This arrest prevents the cells from progressing through mitosis, which can trigger an apoptotic response if the cellular damage or stress is irreparable.

The table below presents findings from a study on new 1,3,4-oxadiazole derivatives and their impact on apoptosis and necrosis in A549 lung cancer cells.

Table 2: Apoptotic and Necrotic Effects of 1,3,4-Oxadiazole Derivatives on A549 Cells

| Compound | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Necrosis (%) |

|---|---|---|---|---|

| Cisplatin (Control) | Not Specified | Not Specified | 10.07 | Not Specified |

| 4h | Not Specified | Not Specified | 19.20 | Not Specified |

| 4i | Not Specified | Not Specified | 21.54 | Not Specified |

| 4k | Not Specified | Not Specified | Not Specified | 33.19 |

| 4l | Not Specified | Not Specified | Not Specified | 32.81 |

Data from a study evaluating the anticancer activity of novel 1,3,4-oxadiazole derivatives. acs.org

These findings collectively indicate that analogues of 1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- can trigger apoptosis through multiple cellular pathways. These include the activation of key executioner caspases like caspase-3, the modulation of the balance between pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2, and the induction of cell cycle arrest. The specific mechanistic details can vary depending on the exact chemical structure of the analogue and the cellular context.

Future Research Directions and Therapeutic Potential of 1,2,4 Oxadiazole 5 2h Thione, 3 Phenyl Scaffolds

Rational Design of Novel Analogues for Enhanced Bioactivity and Specificity

The rational design of novel analogues based on the 3-phenyl-1,2,4-oxadiazole-5(2H)-thione scaffold is a key avenue for future research. Structure-activity relationship (SAR) studies are fundamental to this endeavor, aiming to systematically modify the core structure to enhance biological activity and target specificity.

Key areas for SAR exploration include modifications at the phenyl ring and the thione moiety. For instance, the substitution pattern on the phenyl ring at the 3-position can significantly influence biological activity. Research on related 1,2,4-oxadiazole (B8745197) derivatives has shown that substitutions on the phenyl ring are crucial for target interaction. nih.gov The electronic nature and position of substituents (electron-donating or electron-withdrawing) on the phenyl ring can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Furthermore, the thione group at the 5-position offers a handle for various chemical modifications. It can be S-alkylated or S-acylated to introduce diverse functionalities, potentially improving cell permeability, metabolic stability, and target engagement. The development of pivaloyloxymethyl derivatives of related 1,2,4-oxadiazole-5-thiones has been explored to enhance lipophilicity. nih.gov

A systematic approach to analogue design would involve the creation of a library of compounds with varied substituents on the phenyl ring and diverse groups attached to the thione sulfur. The biological evaluation of these analogues against a panel of therapeutic targets would then elucidate critical SAR insights.

Table 1: Potential Modifications for SAR Studies of 3-phenyl-1,2,4-Oxadiazole-5(2H)-thione Analogues

| Modification Site | Potential Substituents/Modifications | Rationale |

| Phenyl Ring (at C3) | Electron-donating groups (e.g., -OCH₃, -CH₃) | Modulate electronic properties and binding interactions. |

| Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) | Enhance potency and alter metabolic stability. | |

| Halogens (F, Cl, Br) | Improve pharmacokinetic properties. | |

| Heterocyclic rings | Introduce additional binding interactions. | |

| Thione Group (at C5) | S-Alkylation (e.g., methyl, ethyl, benzyl) | Increase lipophilicity and cell permeability. |

| S-Acylation | Create prodrugs or alter solubility. | |

| Conversion to other functional groups | Explore different binding modes. |

Development of Multi-target Directed Ligands Incorporating the 1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- Motif

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making multi-target directed ligands (MTDLs) an attractive therapeutic strategy. jusst.org The 1,2,4-oxadiazole scaffold is a valuable platform for the design of MTDLs due to its chemical stability and ability to serve as a linker for different pharmacophores. jusst.org

The 3-phenyl-1,2,4-oxadiazole-5(2H)-thione motif can be integrated into MTDLs by conjugating it with other known pharmacophores that act on different biological targets. For example, in the context of Alzheimer's disease, this scaffold could be linked to a cholinesterase inhibitor moiety or an antioxidant group to create a single molecule with multiple anti-Alzheimer's activities. jusst.org Similarly, in oncology, it could be combined with a kinase inhibitor or a DNA-interacting agent to develop a multi-faceted anticancer drug. researchgate.netmdpi.com

The design of such MTDLs requires a thorough understanding of the pharmacophores for each target and the optimal linker strategy to ensure that the hybrid molecule retains affinity for all intended targets. The 3-phenyl-1,2,4-oxadiazole-5(2H)-thione core can act as a rigid spacer or a flexible linker, depending on the design, to appropriately position the different pharmacophoric elements for optimal interaction with their respective biological targets.

Integration of Advanced Computational Methodologies in Lead Optimization and Drug Discovery Programs

Advanced computational methodologies are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and optimization of lead compounds. For the 3-phenyl-1,2,4-oxadiazole-5(2H)-thione scaffold, these methods can provide profound insights into its interactions with biological targets and guide the synthesis of more potent and selective analogues.

Molecular docking studies can be employed to predict the binding modes of novel analogues within the active site of a target protein. nih.govmdpi.comsemanticscholar.org This allows for the prioritization of compounds for synthesis and biological testing. For instance, docking simulations can help in understanding how different substituents on the phenyl ring or modifications at the thione group affect the binding affinity and orientation of the ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of the analogues and their biological activity. researchgate.net This can help in identifying the key structural features that are essential for activity and in designing new compounds with improved potency.

Molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-receptor complex, offering insights into the stability of the interaction and the conformational changes that occur upon binding. nih.gov This information is crucial for understanding the mechanism of action and for the rational design of second-generation inhibitors with enhanced properties.

The integration of these computational tools into a drug discovery program focused on the 3-phenyl-1,2,4-oxadiazole-5(2H)-thione scaffold will undoubtedly accelerate the identification and optimization of new therapeutic agents.

Q & A

Q. What are the established synthetic routes for 3-phenyl-1,2,4-oxadiazole-5(2H)-thione?

The synthesis typically involves cyclization reactions starting from precursor molecules. For example:

- Route 1 : Reacting a thiourea derivative with a carboxylic acid chloride under basic conditions to form the oxadiazole-thione ring .

- Route 2 : Using a thioamide intermediate, which undergoes cyclization with nitrile oxides or other electrophilic agents .

- Route 3 : Modifying existing oxadiazole derivatives via sulfurization. For instance, oxidizing 1,2,4-oxadiazoline intermediates with sulfurizing agents like Lawesson’s reagent or PS .

Key validation methods include H/C NMR, IR spectroscopy, and X-ray crystallography to confirm ring formation and substituent positions .

Q. What spectroscopic techniques are used to characterize this compound?

- IR Spectroscopy : Identifies the C=S (thione) stretch at ~1200–1250 cm and C=N (oxadiazole) vibrations at ~1600–1650 cm. Solvent effects on these bands can be analyzed using DFT calculations .

- NMR : H NMR shows aromatic protons (δ 7.2–8.0 ppm for phenyl groups), while C NMR confirms the oxadiazole-thione core (C-5 thione carbon at ~170–180 ppm) .

- X-ray Crystallography : Resolves bond lengths (e.g., C-S bond ~1.65 Å) and dihedral angles between the phenyl and oxadiazole rings .

Q. What are the primary biological activities reported for this compound?

- Anticancer Activity : Derivatives exhibit selective cytotoxicity against breast (T47D) and colorectal cancer cells via G phase arrest and apoptosis induction, with IC values ranging from 0.5–10 μM depending on substituents .

- Antimicrobial Activity : Modifications at the 3-phenyl or 5-thione positions enhance activity against bacterial/fungal pathogens, with MIC values as low as 2 μg/mL .

- Neuroprotective Potential : Structural analogs show acetylcholinesterase (AChE) inhibition (IC ~0.02–0.12 μM), suggesting utility in Alzheimer’s disease research .

Advanced Research Questions

Q. How do structural modifications influence the antiproliferative activity of this compound?

- Substituent Effects :

- SAR Insights :

Q. How can solvent effects impact the spectroscopic and reactivity profiles of this compound?

- Spectroscopic Shifts : Polar solvents (e.g., DMSO) stabilize the thione tautomer via hydrogen bonding, altering IR C=S stretching frequencies by 10–20 cm .

- Reactivity : Protic solvents favor nucleophilic substitution at the 5-position, while aprotic solvents (e.g., THF) promote electrophilic aromatic substitution on the phenyl ring .

Q. What methodologies address contradictions in biological activity data across studies?

- Cell Line Specificity : Activity discrepancies (e.g., inactivity in some cancer lines) may arise from differences in target expression (e.g., TIP47 levels) or efflux pump activity .

- Dose-Response Validation : Use standardized assays (e.g., MTT for cytotoxicity, flow cytometry for apoptosis) and replicate experiments across multiple labs .

- Computational Modeling : Molecular docking and MD simulations can rationalize target selectivity, as demonstrated for AChE inhibitors .

Q. What strategies optimize this scaffold for multitarget drug design?

- Hybridization : Conjugating the oxadiazole-thione core with pharmacophores like thiazoles or triazoles enhances dual activity (e.g., anticancer + antimicrobial) .

- Prodrug Design : Masking the thione group as a disulfide improves bioavailability, as shown in in vivo tumor models .

Methodological Challenges

Q. How are computational tools integrated into the study of this compound?

Q. What experimental designs mitigate synthetic byproduct formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.